molecular formula C4H4ClN3 B3428293 2-Amino-3-chloropyrazine CAS No. 6663-73-6

2-Amino-3-chloropyrazine

Cat. No. B3428293
CAS RN: 6663-73-6
M. Wt: 129.55 g/mol
InChI Key: AEVSSZHXGJAPIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Amino-3-chloropyrazine” belongs to the class of organic compounds known as aminopyrazines . These are organic compounds containing an amino group attached to a pyrazine ring . It is also known by other synonyms such as “3-chloropyrazin-2-amine” and "2-AMINO-3-CHLOROPYRAZINE" .


Synthesis Analysis

The synthesis of “2-Amino-3-chloropyrazine” has been discussed in various papers. For instance, it has been used in the complete synthesis of favipiravir from 2-aminopyrazine . The preferred route consisted of seven steps, highlighted by the novel and efficient synthesis of 3,6-dichloropyrazine-2-carbonitrile . This protocol eliminated the hazardous POCl3 of previous synthetic methods and offered a better yield .


Molecular Structure Analysis

The molecular formula of “2-Amino-3-chloropyrazine” is C4H4ClN3 . Its molecular weight is 129.55 . The structure includes a pyrazine ring with an amino group and a chlorine atom attached to it .


Chemical Reactions Analysis

While specific chemical reactions involving “2-Amino-3-chloropyrazine” are not detailed in the search results, it’s worth noting that it has been used in the synthesis of favipiravir . This suggests that it can participate in various chemical reactions, particularly those involving the formation of heterocyclic compounds .


Physical And Chemical Properties Analysis

“2-Amino-3-chloropyrazine” is a solid at 20 degrees Celsius . It appears as a white to light yellow to dark green powder or crystal . It has a melting point range of 166.0 to 170.0 degrees Celsius . It is slightly soluble in water and soluble in methanol .

Scientific Research Applications

Material Science and Organic Electronics

Moreover, in the realm of material science, 2-Amino-3-chloropyrazine’s applications are transformative. It facilitates the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs) . Researchers study its electronic properties and incorporate it into organic electronic devices.

Tuberculosis Research

Derivatives of 2-Amino-3-chloropyrazine have been investigated for their activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. Some compounds exhibit promising whole-cell activity comparable to standard antitubercular drugs . Researchers explore their mechanisms of action and potential as future tuberculosis therapies.

Photosynthesis Inhibition Studies

Certain 2-Amino-3-chloropyrazine derivatives inhibit photosystem II photosynthetic electron transport in spinach chloroplasts. These studies contribute to our understanding of photosynthesis and may have applications in agriculture or environmental science .

Safety and Hazards

“2-Amino-3-chloropyrazine” can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and ensuring adequate ventilation .

Future Directions

While specific future directions for “2-Amino-3-chloropyrazine” are not detailed in the search results, its use in the synthesis of favipiravir and its potential biological activities suggest that it could be further explored in pharmaceutical research and development.

Mechanism of Action

Target of Action

The primary target of 2-Amino-3-chloropyrazine is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a protein that plays a crucial role in regulating the cell cycle, particularly the transition from the G1 phase to the S phase .

Mode of Action

It is known that cdk2 inhibitors typically work by binding to the atp-binding pocket of the enzyme, preventing atp from binding and thus inhibiting the kinase activity of cdk2 . This results in the arrest of the cell cycle, preventing cell proliferation .

Biochemical Pathways

Given its target, it likely affects thecell cycle regulation pathway . By inhibiting CDK2, it could prevent the progression of the cell cycle from the G1 phase to the S phase, thus inhibiting cell proliferation .

Pharmacokinetics

It is known that the compound is slightly soluble in water , which could affect its absorption and distribution in the body. The compound’s metabolism, excretion, and half-life are currently unknown .

Result of Action

The molecular and cellular effects of 2-Amino-3-chloropyrazine’s action are likely related to its inhibition of CDK2. By inhibiting this kinase, the compound could arrest the cell cycle, preventing cell proliferation . This could potentially be useful in the treatment of diseases characterized by uncontrolled cell proliferation, such as cancer .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Amino-3-chloropyrazine. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at room temperature to maintain its stability . Furthermore, the compound’s solubility in water could affect its absorption and distribution in the body .

properties

IUPAC Name

3-chloropyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClN3/c5-3-4(6)8-2-1-7-3/h1-2H,(H2,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEVSSZHXGJAPIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=N1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50988309
Record name 3-Chloropyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50988309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-chloropyrazine

CAS RN

6863-73-6, 6663-73-6
Record name 2-Amino-3-chloropyrazine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123676
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Chloropyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50988309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-3-chloropyrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 6663-73-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-AMINO-3-CHLOROPYRAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35XHY9F52F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-3-chloropyrazine
Reactant of Route 2
Reactant of Route 2
2-Amino-3-chloropyrazine
Reactant of Route 3
2-Amino-3-chloropyrazine
Reactant of Route 4
2-Amino-3-chloropyrazine
Reactant of Route 5
Reactant of Route 5
2-Amino-3-chloropyrazine
Reactant of Route 6
Reactant of Route 6
2-Amino-3-chloropyrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.